molecular formula C5H10ClN B6242178 penta-3,4-dien-1-amine hydrochloride CAS No. 2377032-77-2

penta-3,4-dien-1-amine hydrochloride

Cat. No. B6242178
CAS RN: 2377032-77-2
M. Wt: 119.6
InChI Key:
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Description

Penta-3,4-dien-1-amine hydrochloride is a chemical compound with the CAS Number: 2377032-77-2 . It has been used in various studies and has shown potential in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of penta-3,4-dien-1-amine hydrochloride involves complex chemical reactions . It has been used in the preparation of aryl/penta-1,4-dien-3-one/amine hybrids . These hybrids have shown remarkable antiproliferative effects on various human breast cancer cell lines .


Molecular Structure Analysis

The molecular structure of penta-3,4-dien-1-amine hydrochloride is represented by the Inchi Code: 1S/C5H9N.ClH/c1-2-3-4-5-6;/h3H,1,4-6H2;1H . The presence of N-methylpiperazine as the amine fragment has been identified as a crucial factor that significantly contributes to the observed antiproliferative activity .


Chemical Reactions Analysis

Penta-3,4-dien-1-amine hydrochloride can undergo various chemical reactions. For instance, the carbonyl group in penta-1,4-dien-3-one scaffolds with an oxime ether group might generate novel molecules with potent biological activities .


Physical And Chemical Properties Analysis

Penta-3,4-dien-1-amine hydrochloride is a powder with a molecular weight of 119.59 .

Scientific Research Applications

Comprehensive Analysis of Penta-3,4-dien-1-amine Hydrochloride Applications

Penta-3,4-dien-1-amine hydrochloride is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section with a clear and descriptive heading.

Antiviral Research: Penta-3,4-dien-1-amine hydrochloride derivatives have shown promise in antiviral research. Compounds synthesized from penta-3,4-dien-1-amine hydrochloride have been evaluated for their efficacy against viruses like the tobacco mosaic virus (TMV). These studies suggest that such derivatives could serve as potential antiviral agents .

Antibacterial Studies: Research indicates that derivatives of penta-3,4-dien-1-amine hydrochloride possess significant antibacterial activities. These compounds could be valuable in the development of new antibacterial agents, particularly for strains resistant to existing antibiotics .

Agricultural Chemical Development: The antiviral and antibacterial properties of penta-3,4-dien-1-amine hydrochloride derivatives make them candidates for the development of novel agrochemicals. These compounds could be used to protect crops from bacterial and viral pathogens, improving yield and reducing crop loss .

Bioactivity Evaluation: Penta-3,4-dien-1-amine hydrochloride derivatives undergo bioactivity evaluations to determine their effectiveness against various plant pathogens. These evaluations help in identifying promising compounds for further development as plant protection agents .

Mechanism of Action Studies: Understanding the mechanism of action is crucial for the development of effective drugs. Studies involving penta-3,4-dien-1-amine hydrochloride derivatives aim to elucidate their interaction mechanisms with viral proteins, which is essential for designing targeted antiviral therapies .

Chemical Synthesis and Modification: The compound serves as a starting material for the synthesis of various derivatives with potential pharmacological activities. Researchers can modify the chemical structure to enhance its properties or reduce toxicity .

Safety and Hazards

Penta-3,4-dien-1-amine hydrochloride is classified under the GHS07 pictogram with the signal word "Warning" . It has hazard statements H315, H319, H335, and several precautionary statements .

Mechanism of Action

Target of Action

Penta-3,4-dien-1-amine hydrochloride is a compound that has been found to have significant antiviral and antibacterial activities . The primary targets of this compound are the proteins of the Tobacco Mosaic Virus (TMV) and certain bacterial species .

Mode of Action

The compound interacts with the coat protein of TMV, binding to it and inhibiting the virus’s ability to infect host cells . This interaction results in a decrease in the virus’s virulence, thereby reducing the severity of the infection .

Biochemical Pathways

It is known that the compound interferes with the life cycle of tmv, preventing the virus from successfully infecting host cells . This disruption of the viral life cycle is likely to have downstream effects on other biochemical pathways within the host organism.

Pharmacokinetics

Given its antiviral and antibacterial activities, it can be inferred that the compound is able to reach its targets in sufficient concentrations to exert its effects .

Result of Action

The result of the action of penta-3,4-dien-1-amine hydrochloride is a reduction in the severity of infections caused by TMV and certain bacterial species . By inhibiting the ability of these pathogens to infect host cells, the compound helps to limit the spread of the infection and reduce its impact on the host organism .

Action Environment

The efficacy and stability of penta-3,4-dien-1-amine hydrochloride can be influenced by various environmental factors. For example, the compound’s antiviral activity may be affected by the presence of other viruses or by the immune status of the host organism. Similarly, its antibacterial activity may be influenced by the presence of other bacterial species or by the specific conditions within the host organism .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for penta-3,4-dien-1-amine hydrochloride involves the reaction of 3-bromo-1-propene with allylamine followed by reduction of the resulting imine with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "3-bromo-1-propene", "allylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromo-1-propene is reacted with allylamine in the presence of a base such as sodium hydroxide to form the imine intermediate.", "Step 2: The imine intermediate is reduced with sodium borohydride to form the amine intermediate.", "Step 3: The amine intermediate is quaternized with hydrochloric acid to form penta-3,4-dien-1-amine hydrochloride." ] }

CAS RN

2377032-77-2

Product Name

penta-3,4-dien-1-amine hydrochloride

Molecular Formula

C5H10ClN

Molecular Weight

119.6

Purity

95

Origin of Product

United States

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